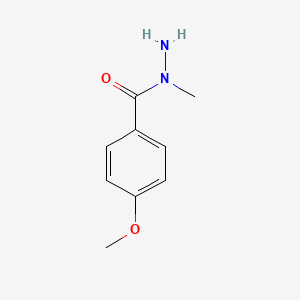
4-methoxy-N-methylbenzohydrazide
Cat. No. B8581400
Key on ui cas rn:
14908-48-6
M. Wt: 180.20 g/mol
InChI Key: SNAVXKCUXRIXIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09200008B2
Procedure details


Tetrahydrofuran (40 ml) was added to lithium aluminumhydride (1.94 g), the mixture was heated and stirred gently under an argon atmosphere, and a solution (10 ml) of 4-methoxybenzoic acid N-methyl hydrazide (4.78 g) prepared in the Step 14-1-1 in THF was added thereto. The resulting mixture was further stirred for 15 hours under heat reflux. The mixture was allowed to cool to a room temperature, and then water (2 ml) and a 1-N sodium hydroxide aqueous solution (7.5 ml) were added dropwise to the mixture. The reaction solution was filtered through a celite, and the filtrate was concentrated under a reduced pressure. The concentrate was purified by silica gel column chromatography (dichloromethane:methanol=50:1) to give the title compound (2.27 g, 45%).



[Compound]
Name
1-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[Li].[CH3:2][N:3]([C:5](=O)[C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1)[NH2:4].O.[OH-].[Na+]>C1COCC1>[CH3:13][O:12][C:9]1[CH:10]=[CH:11][C:6]([CH2:5][N:3]([CH3:2])[NH2:4])=[CH:7][CH:8]=1 |f:3.4,^1:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(N)C(C1=CC=C(C=C1)OC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
[Compound]
|
Name
|
1-N
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
7.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred gently under an argon atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was further stirred for 15 hours
|
|
Duration
|
15 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under heat
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction solution was filtered through a celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under a reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The concentrate was purified by silica gel column chromatography (dichloromethane:methanol=50:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(CN(N)C)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.27 g | |
| YIELD: PERCENTYIELD | 45% | |
| YIELD: CALCULATEDPERCENTYIELD | 51.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

